2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
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Overview
Description
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt is a chemical compound with the molecular formula C11H13N5Na4O9P2 and a molecular weight of 513.156 g/mol . It is known for its role as a potent, selective, competitive P2Y1 receptor antagonist with a Kb of 100 nM . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt involves multiple steps, starting with the preparation of 2’-deoxyadenosine. The methylation of the N6 position is achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation at the 3’ and 5’ positions is carried out using phosphoric acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, with production capacities ranging from kilograms to metric tons. The synthesis is conducted in cleanroom environments with strict control over reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated and methylated derivatives, which can be further utilized in different research applications .
Scientific Research Applications
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleosides.
Biology: Acts as a P2Y1 receptor antagonist, making it valuable in studies related to cell signaling and receptor function.
Medicine: Investigated for its potential therapeutic applications in conditions involving P2Y1 receptors.
Industry: Utilized in the production of high-purity nucleotides for various industrial applications.
Mechanism of Action
The compound exerts its effects by selectively binding to and antagonizing the P2Y1 receptor. This receptor is involved in various cellular signaling pathways, including those related to platelet aggregation and vascular function. By inhibiting the P2Y1 receptor, 2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt can modulate these pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine 3’,5’-bisphosphate: Lacks the N6-methyl group, resulting in different receptor binding properties.
N6-Methyladenosine 3’,5’-bisphosphate: Contains the N6-methyl group but retains the ribose moiety instead of the deoxyribose.
Uniqueness
2’-Deoxy-N6-methyladenosine 3’,5’-bisphosphate tetrasodium salt is unique due to its specific combination of deoxyribose, N6-methyl group, and bisphosphate moieties. This unique structure allows it to selectively and competitively antagonize the P2Y1 receptor with high potency, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H13N5Na4O9P2 |
---|---|
Molecular Weight |
513.16 g/mol |
IUPAC Name |
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChI Key |
XLPQPYQWGFCKEY-ZKRIHRHSSA-J |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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